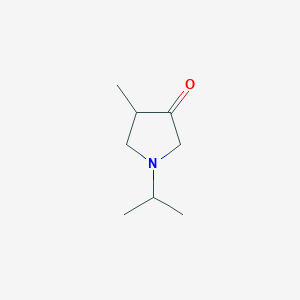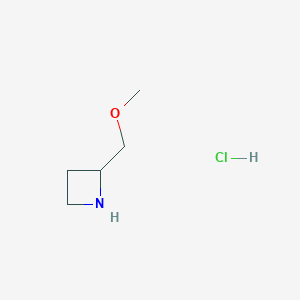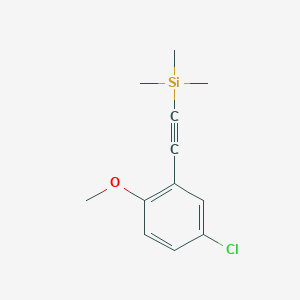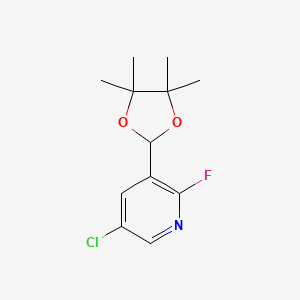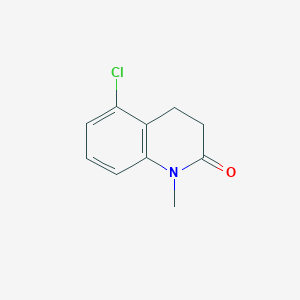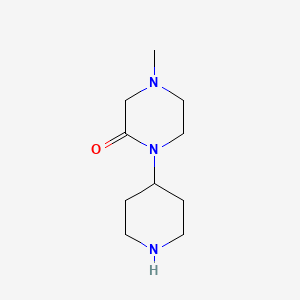
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
概要
説明
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound . It has an empirical formula of C11H21N3O and a molecular weight of 211.30 . The IUPAC name is 4-methyl-1-(4-piperidinyl)-2-piperazinone .
Molecular Structure Analysis
The molecule consists of a piperazine ring substituted with a methyl group at one nitrogen and a piperidin-4-yl group at the other . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Dopamine D2 Receptor Probing
4-Methyl-1-(piperidin-4-yl)piperazin-2-one derivatives have been explored as probes for mapping the dopamine D2 receptor (D2DAR) binding site. Compounds in this category were synthesized and evaluated for their affinity toward D2DAR through in vitro competitive displacement assays. Molecular dynamics simulation and docking analysis aided in understanding their interaction modes with D2DAR (Penjišević et al., 2016).
CGRP Receptor Antagonism
Certain derivatives, notably (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The convergent, stereoselective, and economical synthesis of these compounds has been reported, demonstrating their potential in medical applications (Cann et al., 2012).
Inhibition of Acetyl-CoA Carboxylase
Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of ACC1/2, demonstrating potent inhibitory activities in enzyme-assay and cell-based assays. These compounds, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown promise in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
α1-AR Antagonistic Activities
Derivatives such as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine have been synthesized and evaluated for their α1-AR antagonistic activities, showing potential as therapeutic agents (Li et al., 2008).
Photophysical Properties
Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, offering insights into their potential use in photophysical applications (Gan et al., 2003).
Safety and Hazards
特性
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSWQWNHWKDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
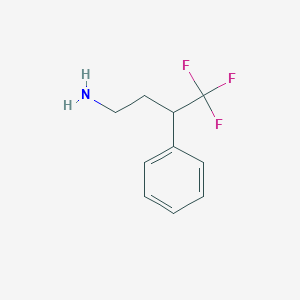
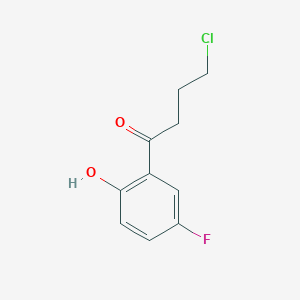
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
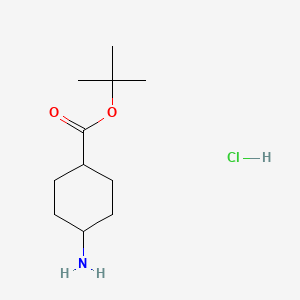

![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
